BenchChemオンラインストアへようこそ!

1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide

medicinal chemistry structure-activity relationship drug design

This primary carboxamide (HBD=1, TPSA=76.5, XLogP3=0.6) mimics the carboxylic acid pharmacophore required for heme iron coordination in IDO1, while the piperidine linker introduces conformational rigidity absent in flexible-chain analogs. The terminal amide provides hydrogen-bond donor capacity distinct from hydroxyl, ester, or secondary amide derivatives, enabling unique target engagement. In contrast to the 4-hydroxy or N-thiazolyl analogs, this compound's primary amide handle allows versatile derivatization via amide coupling, dehydration to nitrile, or Hoffmann rearrangement. Available in screening-ready quantities (≥90% purity) for immediate deployment in automated HTS platforms without reformatting.

Molecular Formula C13H18N2O3
Molecular Weight 250.298
CAS No. 1090040-62-2
Cat. No. B2428369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide
CAS1090040-62-2
Molecular FormulaC13H18N2O3
Molecular Weight250.298
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C(=O)N
InChIInChI=1S/C13H18N2O3/c1-8-7-11(9(2)18-8)13(17)15-5-3-10(4-6-15)12(14)16/h7,10H,3-6H2,1-2H3,(H2,14,16)
InChIKeyCULOXZYWGXTJGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide (CAS 1090040-62-2): Structural Profile and Procurement Baseline


1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide (CAS 1090040-62-2) is a synthetic heterocyclic compound with molecular formula C13H18N2O3, molecular weight 250.29 g/mol, and a topological polar surface area (TPSA) of 76.5 Ų [1]. It belongs to the furan-carboxamide class, a group of compounds known for diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties [2]. The compound is commercially available as a screening compound from suppliers such as Life Chemicals (catalog F2189-1002, purity ≥90%) at quantities suitable for high-throughput screening (2–5 μmol) [3]. It is registered in ChEMBL under ID CHEMBL1872980, indicating its inclusion in curated medicinal chemistry databases [1]. The primary carboxamide terminus (HBD=1, HBA=3) distinguishes it from closely related analogs that lack hydrogen-bond donor capacity or carry different terminal substituents.

Why Generic Furan-Carboxamide Analogs Cannot Substitute for 1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide in Procurement


Substitution of 1-(2,5-dimethylfuran-3-carbonyl)piperidine-4-carboxamide with structurally adjacent analogs (e.g., the 4-hydroxy derivative CAS 1090443-35-8, or the N-thiazolyl amide CAS 1235086-36-8) is not straightforward because the primary carboxamide terminus uniquely provides a hydrogen-bond donor capable of engaging biological targets in a geometry distinct from hydroxyl, ester, or secondary amide alternatives [1]. In the broader furan-carboxamide class, small changes in the terminal substituent have been shown to drastically alter IDO1 inhibitory potency—from IC50 = 4.0 nM for an optimized carboxylic acid derivative to complete inactivity for close analogs [2]. The compound's computed logP (XLogP3 = 0.6) places it in a favorable drug-like range distinct from more lipophilic analogs lacking the carboxamide group, potentially impacting solubility and off-target binding profiles [1]. These structural features mean that generic substitution without explicit comparative biological validation carries a material risk of losing target engagement or introducing undesirable physicochemical properties.

Quantitative Differentiation Evidence for 1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide (1090040-62-2)


Hydrogen-Bond Donor Capacity: Primary Carboxamide vs. 4-Hydroxy Analog

The target compound possesses a primary carboxamide group (-CONH2) that provides one hydrogen-bond donor (HBD) at the piperidine 4-position. The closest commercial analog, 1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-ol (CAS 1090443-35-8), replaces this with a hydroxyl group. While both carry one HBD, the carboxamide NH2 can participate in bidentate hydrogen-bonding interactions (donor + acceptor in the same functional group) that a simple alcohol cannot, offering different binding geometry to target proteins [1]. This distinction is critical for medicinal chemistry campaigns targeting binding pockets requiring amide recognition motifs.

medicinal chemistry structure-activity relationship drug design

Topological Polar Surface Area (TPSA): Carboxamide vs. Unsubstituted Piperidine

The target compound has a TPSA of 76.5 Ų, which falls within the established drug-like range for oral bioavailability (generally <140 Ų) but above the threshold typically considered favorable for passive CNS penetration (<60–70 Ų) [1]. In contrast, 1-(2,5-dimethylfuran-3-carbonyl)piperidine (CAS 864055-62-9, MW 207.27, TPSA ~47 Ų) lacks the 4-carboxamide group entirely, resulting in a significantly lower TPSA that may favor blood-brain barrier penetration but at the cost of reduced aqueous solubility and fewer hydrogen-bonding contacts. The ~29 Ų (approximately 62% increase) TPSA difference between the two compounds represents a meaningful divergence in their ADME profiles that procurement decisions should account for depending on the intended biological compartment.

ADME drug-likeness CNS penetration

Furan-Carboxamide Scaffold Activity: Class-Level Evidence from IDO1 Inhibition SAR

A 2019 study by Yang et al. evaluated 29 novel 2,5-dimethylfuran-3-carboxylic acid derivatives for IDO1 inhibition [1]. The most potent compound (19a) achieved HeLa cellular IC50 = 4.0 nM and THP-1 cellular IC50 = 4.6 nM. Critically, SAR within this series demonstrated that the nature of the substituent attached to the furan-3-carbonyl position dramatically affects potency, with multiple derivatives spanning from low nanomolar to inactive (>10 μM). The target compound, carrying a piperidine-4-carboxamide substituent, represents a scaffold not explicitly tested in this series; however, the primary carboxamide group closely mimics the hydrogen-bonding character of the carboxylic acid pharmacophore identified as critical for coordinate bond formation with heme iron in IDO1 [1]. This class-level SAR evidence supports the rationale for selecting this specific compound as a starting point for IDO1 inhibitor optimization.

immuno-oncology IDO1 inhibitor SAR

Commercial Availability and Purity: Life Chemicals vs. General Vendors

The target compound is available from Life Chemicals (catalog F2189-1002) at ≥90% purity with pricing of $85.5 for 2 μmol and $94.5 for 5 μmol (as of July 2023) [1]. This compares to screen library pricing from alternative vendors where the N-thiazolyl analog (CAS 1235086-36-8) shows similar price points but the 4-hydroxy analog (CAS 1090443-35-8) has no listed vendor [2]. The availability of a verified commercial source with defined purity specifications allows for immediate procurement without custom synthesis delays, which is critical for HTS campaigns operating on defined timelines.

high-throughput screening compound procurement quality control

Optimized Application Scenarios for 1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide (1090040-62-2)


IDO1 Inhibitor Lead Identification and SAR Expansion

Based on the strong class-level SAR evidence for 2,5-dimethylfuran-3-carboxylic acid derivatives in IDO1 inhibition (HeLa cellular IC50 down to 4.0 nM for optimized analogs) [1], this compound serves as a structurally distinct lead-like starting point for IDO1 inhibitor discovery. Its primary carboxamide terminus mimics the carboxylic acid pharmacophore identified as critical for heme iron coordination in IDO1, while the piperidine linker introduces conformational rigidity not present in the flexible-chain analogs tested by Yang et al. This geometry may confer improved selectivity over other heme-containing enzymes. Researchers initiating immuno-oncology programs targeting the kynurenine pathway should prioritize this compound as a scaffold for focused library synthesis.

Focused Screening Library Design for Amide-Recognition Targets

The bidentate hydrogen-bonding capacity of the terminal primary carboxamide (HBD=1, HBA=3, TPSA=76.5 Ų) [1] makes this compound an ideal candidate for inclusion in targeted screening libraries against proteins with amide-recognition motifs, including serine hydrolases, proteases, and certain GPCR classes. The moderate lipophilicity (XLogP3=0.6) and balanced TPSA position it in favorable drug-like chemical space for oral bioavailability, while the commercial availability in screening-ready quantities (2–5 μmol from Life Chemicals) [2] enables rapid deployment in automated HTS platforms without purification or reformatting.

Building Block for Diversity-Oriented Synthesis of Furan-Carboxamide Libraries

The primary carboxamide group provides a versatile synthetic handle for further derivatization, including amide coupling with carboxylic acids, conversion to nitriles via dehydration, or Hoffmann rearrangement to amines [1]. This enables the compound to serve as a central intermediate in diversity-oriented synthesis campaigns. In contrast, the 4-hydroxy analog (CAS 1090443-35-8) and the unsubstituted piperidine analog (CAS 864055-62-9) lack this derivatization potential, making the target compound the preferred procurement choice for medicinal chemistry groups building focused furan-carboxamide libraries with varied terminal functionality.

Computational Docking and Pharmacophore Modeling Studies

The compound's well-defined 3D structure, moderate molecular weight (250.29 g/mol), and limited rotatable bonds (2) make it an efficient computational probe for docking studies against targets of interest [1]. Its inclusion in the ChEMBL database (CHEMBL1872980) ensures that any generated bioactivity data can be integrated into public chemogenomic resources, facilitating community-wide SAR analysis. The balanced physicochemical profile (XLogP3=0.6, TPSA=76.5 Ų) avoids the extremes of either excessive lipophilicity or polarity, reducing the risk of computational artifacts in scoring functions that can bias predictions for highly hydrophobic or highly polar compounds [1].

Quote Request

Request a Quote for 1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.